molecular formula C21H21N3O2 B11373796 N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373796
M. Wt: 347.4 g/mol
InChI Key: MQROBCCFXBYCEO-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-4-16-6-9-18(10-7-16)24-12-11-19(25)20(23-24)21(26)22-17-8-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,26)

InChI Key

MQROBCCFXBYCEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the substituents at the appropriate positions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

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